molecular formula C14H27N3O3 B3027372 (R)-tert-Butyl 3-[(propan-2-yl)carbamoyl]aminopiperidine-1-carboxylate CAS No. 1286209-14-0

(R)-tert-Butyl 3-[(propan-2-yl)carbamoyl]aminopiperidine-1-carboxylate

Cat. No.: B3027372
CAS No.: 1286209-14-0
M. Wt: 285.38
InChI Key: KBDQJHDMEMEMKM-LLVKDONJSA-N
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Description

®-tert-Butyl 3-[(propan-2-yl)carbamoyl]aminopiperidine-1-carboxylate is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a piperidine ring, which is a common structural motif in many biologically active molecules.

Properties

IUPAC Name

tert-butyl (3R)-3-(propan-2-ylcarbamoylamino)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O3/c1-10(2)15-12(18)16-11-7-6-8-17(9-11)13(19)20-14(3,4)5/h10-11H,6-9H2,1-5H3,(H2,15,16,18)/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBDQJHDMEMEMKM-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NC1CCCN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC(=O)N[C@@H]1CCCN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401111638
Record name 1-Piperidinecarboxylic acid, 3-[[[(1-methylethyl)amino]carbonyl]amino]-, 1,1-dimethylethyl ester, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401111638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286209-14-0
Record name 1-Piperidinecarboxylic acid, 3-[[[(1-methylethyl)amino]carbonyl]amino]-, 1,1-dimethylethyl ester, (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286209-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 3-[[[(1-methylethyl)amino]carbonyl]amino]-, 1,1-dimethylethyl ester, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401111638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-[(propan-2-yl)carbamoyl]aminopiperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including cyclization reactions of appropriate precursors.

    Introduction of the Carbamoyl Group: The carbamoyl group can be introduced using reagents such as isocyanates or carbamoyl chlorides under controlled conditions.

    tert-Butyl Protection: The tert-butyl group is often introduced to protect the amine functionality during subsequent synthetic steps. This can be achieved using tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Methods such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 3-[(propan-2-yl)carbamoyl]aminopiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

A. Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

One of the primary applications of (R)-tert-butyl 3-[(propan-2-yl)carbamoyl]aminopiperidine-1-carboxylate is in the synthesis of DPP-IV inhibitors. DPP-IV is an enzyme implicated in glucose metabolism and is a target for type 2 diabetes treatment. The compound serves as an intermediate in the synthesis of these inhibitors, which help regulate blood sugar levels by prolonging the action of incretin hormones .

B. Antidepressant and Anxiolytic Properties

Research has indicated that piperidine derivatives, including this compound, exhibit potential antidepressant and anxiolytic effects. These compounds interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation .

Synthesis and Derivative Development

A. Synthetic Pathways

The synthesis of this compound typically involves several steps, including the formation of piperidine rings and subsequent functionalization. The compound can be synthesized through reactions involving tert-butyl carbamate derivatives and piperidinic precursors, allowing for variations that enhance its pharmacological properties .

B. Derivatives with Enhanced Activity

Researchers are exploring various derivatives of this compound to improve its efficacy and selectivity as a DPP-IV inhibitor or for other therapeutic uses. Modifications to the side chains or the piperidine core can significantly alter biological activity, making structure-activity relationship (SAR) studies essential in the drug development process .

Case Studies and Research Findings

A. Case Study: Development of DPP-IV Inhibitors

In a study focused on developing new DPP-IV inhibitors, this compound was used as a key intermediate. The resulting compounds demonstrated improved potency compared to existing drugs on the market, showcasing the compound's utility in pharmaceutical applications .

B. Clinical Trials and Efficacy

Clinical trials involving related piperidine derivatives have shown promising results in managing diabetes and depression. These studies highlight the importance of compounds like this compound in developing effective treatments for chronic conditions .

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-[(propan-2-yl)carbamoyl]aminopiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • N-Boc-hydroxylamine
  • tert-Butyl-N-methylcarbamate

Comparison

Compared to similar compounds, ®-tert-Butyl 3-[(propan-2-yl)carbamoyl]aminopiperidine-1-carboxylate is unique due to its specific structural features, such as the piperidine ring and the combination of functional groups

Biological Activity

(R)-tert-Butyl 3-[(propan-2-yl)carbamoyl]aminopiperidine-1-carboxylate is a synthetic organic compound notable for its potential applications in medicinal chemistry and pharmaceuticals. Its structure includes a piperidine ring, which is a common motif in many biologically active molecules, suggesting possible interactions with various biological targets.

PropertyValue
IUPAC Nametert-butyl (3R)-3-(propan-2-ylcarbamoylamino)piperidine-1-carboxylate
CAS Number1286209-14-0
Molecular FormulaC14H27N3O3
Molecular Weight285.388 g/mol
Purity95%

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as receptors or enzymes. These interactions can modulate their activity, leading to various biological responses. Research indicates that the compound may exhibit effects similar to other piperidine derivatives, which are often involved in neurotransmission and other physiological processes.

Pharmacological Studies

  • Antidepressant Activity : Preliminary studies suggest that compounds with similar structural features may influence serotonin and norepinephrine levels in the brain, potentially offering antidepressant effects.
  • Analgesic Properties : Some piperidine derivatives have been shown to possess analgesic properties, indicating that this compound may also contribute to pain relief mechanisms.
  • Neuroprotective Effects : There is emerging evidence that this compound could provide neuroprotective benefits, possibly through antioxidant pathways or modulation of neuroinflammatory processes.

Case Study 1: Antidepressant-Like Effects

A study conducted on similar piperidine derivatives demonstrated significant antidepressant-like effects in rodent models. The compounds were shown to enhance serotonin levels and reduce depressive behaviors when administered over a period of time.

Case Study 2: Analgesic Activity

Research on related compounds indicated that they could effectively reduce pain responses in animal models, suggesting potential applications for managing chronic pain conditions.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with other similar compounds:

Compound NameStructure FeaturesNotable Biological Activity
tert-butyl carbamateSimple carbamate structureModerate analgesic properties
N-Boc-hydroxylamineHydroxylamine derivativePotential neuroprotective effects
tert-butyl-N-methylcarbamateMethylated carbamateAntidepressant-like activity

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (R)-tert-butyl 3-[(propan-2-yl)carbamoyl]aminopiperidine-1-carboxylate, and how can reaction yields be optimized?

  • Methodology : Utilize tert-butyl carbamate protection strategies to stabilize the piperidine nitrogen during synthesis. A typical approach involves coupling isopropyl isocyanate with a tert-butyl-protected aminopiperidine precursor under anhydrous conditions (e.g., dichloromethane, 0–20°C, with triethylamine as a base) . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of amine to isocyanate) and inert atmosphere to prevent hydrolysis.

Q. How can the stereochemical configuration of the (R)-enantiomer be confirmed experimentally?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Grow crystals via slow evaporation in a solvent mixture (e.g., dichloromethane/hexane) and refine the structure using SHELXL . Alternatively, chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) can verify enantiomeric purity by comparing retention times with racemic standards .

Q. What analytical techniques are essential for characterizing this compound’s purity and structural integrity?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm the tert-butyl group (δ ~1.4 ppm, singlet) and carbamoyl NH protons (δ ~6.5–7.0 ppm, broad).
  • LC-MS : High-resolution mass spectrometry to validate molecular ion peaks ([M+H]⁺ expected for C₁₄H₂₇N₃O₃: 286.21 g/mol).
  • FT-IR : Confirm carbamate C=O stretching (~1680–1720 cm⁻¹) and NH bending (~1550 cm⁻¹) .

Advanced Research Questions

Q. How can dynamic conformational equilibria in solution affect NMR data interpretation, and how are these resolved?

  • Methodology : Piperidine ring puckering and carbamoyl group rotation may cause signal splitting or broadening. Use variable-temperature NMR (e.g., 25°C to −60°C in DMSO-d₆) to slow exchange processes. Compare with SC-XRD data to correlate solution and solid-state conformations . For ambiguous signals, 2D NOESY can identify through-space interactions between the tert-butyl group and adjacent protons .

Q. What strategies address contradictions between theoretical and experimental spectroscopic data (e.g., unexpected downfield shifts in ¹³C NMR)?

  • Methodology :

  • Computational modeling : Optimize the structure using DFT (e.g., B3LYP/6-31G*) and calculate chemical shifts with GIAO approximation. Discrepancies >2 ppm suggest unaccounted solvent effects or protonation states .
  • pH titration : Carbamoyl NH groups may hydrogen-bond with solvents (e.g., DMSO), shifting signals. Test in CDCl₃ vs. DMSO-d₶ to assess solvent polarity impacts .

Q. How can enantioselective synthesis be achieved without chiral chromatography?

  • Methodology :

  • Asymmetric catalysis : Use a chiral palladium catalyst (e.g., (R)-BINAP-Pd) during carbamoylation to induce stereocontrol .
  • Kinetic resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze the undesired enantiomer in a racemic mixture . Monitor enantiomeric excess (ee) via circular dichroism (CD) at 220–250 nm.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(R)-tert-Butyl 3-[(propan-2-yl)carbamoyl]aminopiperidine-1-carboxylate
Reactant of Route 2
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(R)-tert-Butyl 3-[(propan-2-yl)carbamoyl]aminopiperidine-1-carboxylate

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